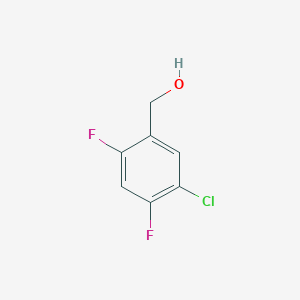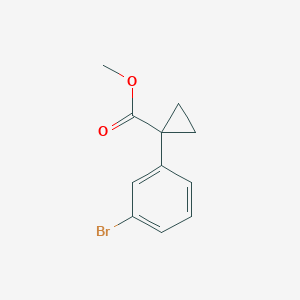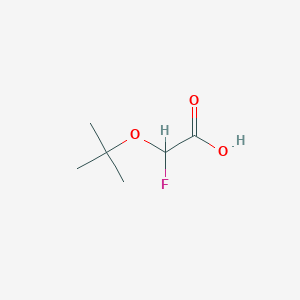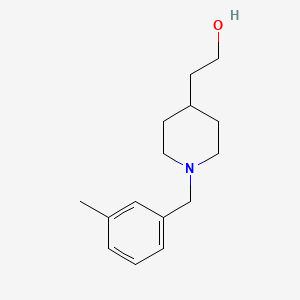![molecular formula C12H13F3O3 B1467880 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone CAS No. 1100767-58-5](/img/structure/B1467880.png)
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone
説明
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone, also known as 4-MEOTFPE, is an organic compound with a molecular formula of C10H11F3O2. It is a colorless liquid with a sweet odor and a boiling point of 101-102°C. 4-MEOTFPE is a versatile compound used in various scientific applications due to its unique properties. It is used as a reagent for the synthesis of various compounds, as a solvent for organic reactions, and as a catalyst for many reactions. In addition, 4-MEOTFPE has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
科学的研究の応用
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, as a solvent for organic reactions, and as a catalyst for many reactions. In addition, this compound has been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antibacterial drugs.
作用機序
The mechanism of action of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone is still not fully understood. However, it is believed that it works by interfering with the activity of certain enzymes, such as proteases and phosphatases. It is also believed to possess antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to possess anti-inflammatory, anti-cancer, and antioxidant properties. It has been shown to inhibit the growth of various cancer cell lines in vitro, as well as to reduce the expression of certain proteins involved in the development of cancer. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
The advantages of using 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone in laboratory experiments include its low cost, availability, and versatility. In addition, it is a relatively safe compound and has been shown to possess anti-inflammatory and anti-cancer properties. However, there are some limitations to using this compound in laboratory experiments. It is not a very stable compound, and it can degrade over time. In addition, it is not very soluble in water, so it may not be suitable for some experiments.
将来の方向性
There are many potential future directions for 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone. One potential direction is to further investigate its potential therapeutic applications. This could include studying its effects on various diseases and conditions, as well as exploring its potential as a drug delivery system. In addition, further research could be done to explore its potential as a catalyst for various reactions, as well as its use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a solvent for organic reactions.
特性
IUPAC Name |
1-[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-8(16)9-3-4-11(18-6-5-17-2)10(7-9)12(13,14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYMOIWZWXXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)




![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)




![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)

